

Application Notes and Protocols: 11-trans-Leukotriene C4 ELISA Kit

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Compound of Interest

Compound Name: 11-trans-Leukotriene C4

Cat. No.: B162672

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Introduction

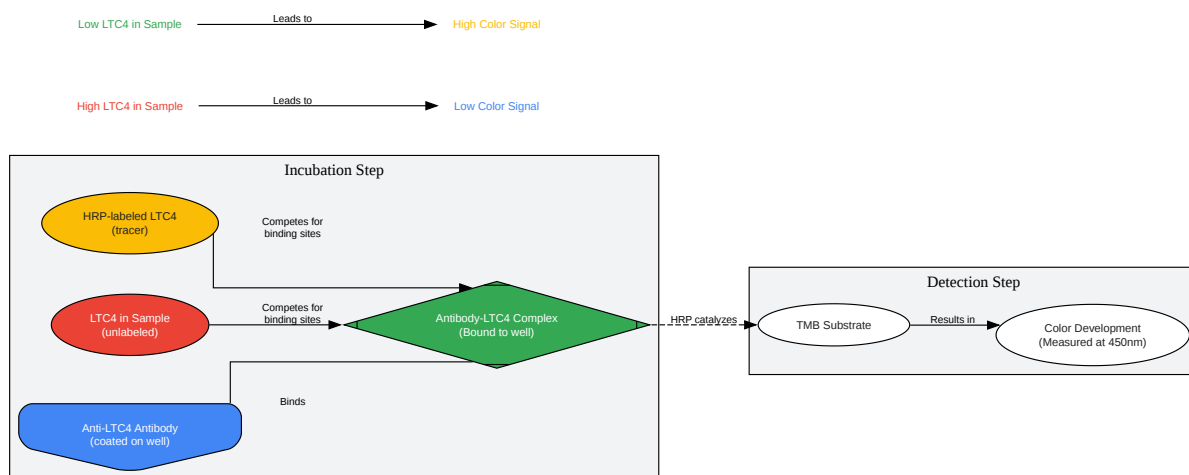
Leukotriene C4 (LTC4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. As a member of the cysteinyl leukotrienes, LTC4 plays a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. Accurate quantification of LTC4 in biological samples is therefore essential for research into these disease mechanisms and for the development of novel therapeutic agents.

This document provides a detailed protocol and validation data for a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative determination of **11-trans-Leukotriene C4** in various biological matrices such as cell culture supernatants, plasma, and urine.

Assay Principle

This **11-trans-Leukotriene C4** ELISA kit is a competitive immunoassay. The basis of the assay is the competition between unlabeled LTC4 in the sample and a fixed amount of horseradish peroxidase (HRP) labeled LTC4 for a limited number of binding sites on a specific anti-LTC4 antibody. The antibody-coated microtiter plate is incubated with standards or samples and the HRP-labeled LTC4. After an incubation period, the unbound components are washed away. The amount of bound HRP-labeled LTC4 is then determined by the addition of a substrate

solution (TMB). The resulting color development is inversely proportional to the concentration of LTC4 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentration of LTC4 in the samples can be determined.



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Diagram 1: Principle of the Competitive ELISA for LTC4.

Materials and Methods

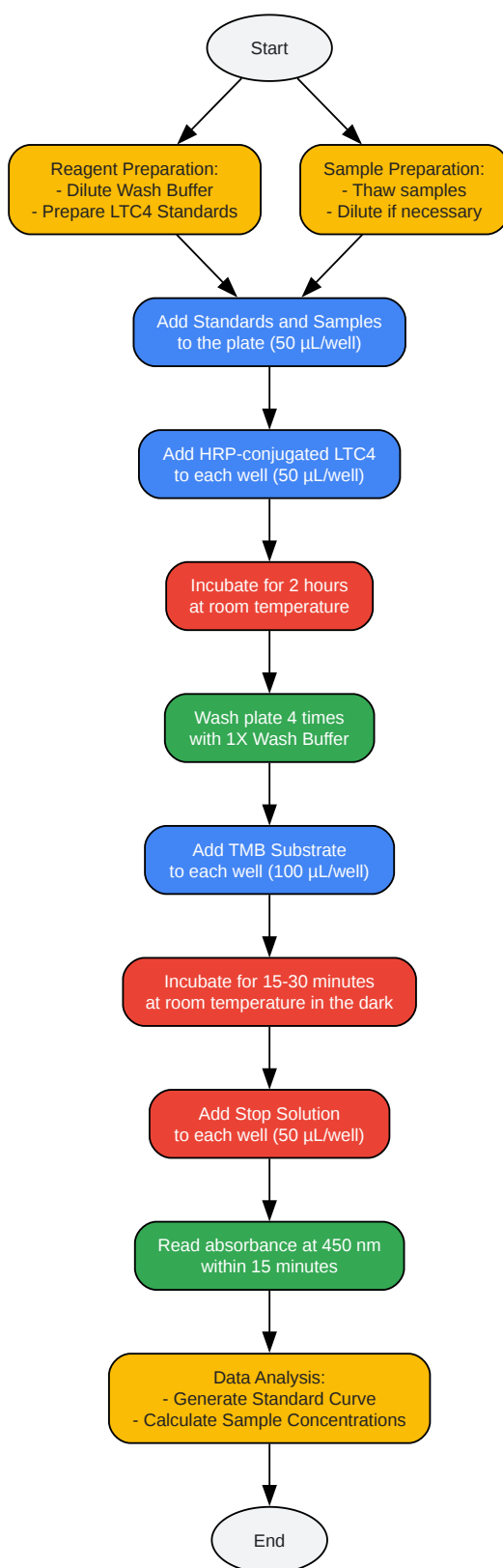
Materials Provided

- Anti-LTC4 Coated Microplate (96 wells)
- **11-trans-Leukotriene C4** Standard
- HRP-conjugated Leukotriene C4
- Standard and Sample Diluent
- Wash Buffer Concentrate (20X)
- TMB Substrate
- Stop Solution
- Plate Sealers

Materials Required but Not Provided

- Deionized or distilled water
- Precision pipettes and disposable tips
- Microplate reader capable of measuring absorbance at 450 nm
- Graduated cylinders
- Vortex mixer
- Tubes for standard dilution

Experimental Protocol



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Diagram 2: Experimental Workflow for the LTC4 ELISA.

1. Reagent Preparation:

- Bring all reagents to room temperature before use.
- Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water to a final volume. For one plate, add 50 mL of concentrate to 950 mL of deionized water.
- Standard Curve Preparation: Serially dilute the LTC4 Standard with the Standard and Sample Diluent to create a standard curve. A typical range would be from 5000 pg/mL down to 17.1 pg/mL.[\[1\]](#)

2. Sample Preparation:

- Cell Culture Supernatants: Centrifuge to remove any cellular debris.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.
- Urine: Aseptically collect urine and centrifuge to remove particulates.
- Samples should be stored at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles. Samples may require dilution with the Standard and Sample Diluent to fall within the range of the standard curve.

3. Assay Procedure:

- Add 50 µL of standard or sample to the appropriate wells of the anti-LTC4 coated microplate. It is recommended to run all standards and samples in duplicate.
- Add 50 µL of HRP-conjugated LTC4 to each well.
- Seal the plate and incubate for 2 hours at room temperature on a gentle shaker.
- Aspirate the liquid from each well and wash four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
- Add 100 µL of TMB Substrate to each well.

- Incubate the plate for 15-30 minutes at room temperature in the dark.
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards and samples.
- Subtract the average zero standard absorbance from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of LTC₄ in the samples by interpolating their absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if samples were diluted.

Kit Validation Data

The performance of the **11-trans-Leukotriene C₄** ELISA kit has been validated for sensitivity, specificity, precision, and accuracy.

Sensitivity and Assay Range

Parameter	Value
Assay Range	17.1 - 5,000 pg/mL ^[1]
Sensitivity (LLOD)	~7.4 pg/mL ^[1]

Precision

Precision was determined by assaying samples at three different concentrations in multiple replicates.

Parameter	Low Concentration	Medium Concentration	High Concentration
Intra-Assay Precision (CV%)	< 10%	< 10%	< 10%
Inter-Assay Precision (CV%)	< 15%	< 15%	< 15% [2]

Specificity (Cross-Reactivity)

The specificity of the antibody used in this assay was determined by measuring its cross-reactivity with structurally related molecules.

Compound	Cross-Reactivity (%)
11-trans-Leukotriene C4	100
Leukotriene D4	< 10%
Leukotriene E4	< 5%
Leukotriene B4	< 0.1%
Arachidonic Acid	< 0.01%

Accuracy (Spike and Recovery)

To assess the accuracy of the assay in different biological matrices, known amounts of LTC4 were spiked into samples, and the recovery was calculated.

Sample Matrix	Spiked Concentration (pg/mL)	Measured Concentration (pg/mL)	Recovery (%)
Cell Culture Media	500	485	97
Human Plasma (EDTA)	500	460	92
Human Urine	500	475	95

Troubleshooting

Issue	Possible Cause	Solution
High background	Insufficient washing	Increase the number of washes and ensure complete aspiration of wash buffer.
Contaminated reagents	Use fresh reagents and sterile pipette tips.	
Low signal	Inactive reagents	Ensure reagents are stored correctly and have not expired.
Incorrect incubation times/temperatures	Follow the protocol precisely for all incubation steps.	
Poor standard curve	Improper standard dilution	Prepare fresh standards and ensure accurate pipetting.
Pipetting errors	Use calibrated pipettes and proper technique.	
High CV% for duplicates	Inconsistent pipetting	Be consistent with pipetting technique and timing.
Plate not washed evenly	Ensure all wells are washed with the same volume and for the same duration.	

Conclusion

The **11-trans-Leukotriene C4** ELISA kit provides a sensitive, specific, and reliable method for the quantitative determination of LTC₄ in a variety of biological samples. The detailed protocol and robust validation data demonstrate its suitability for use in research and drug development applications. Adherence to the protocol and good laboratory practices are essential for obtaining accurate and reproducible results.

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References

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